
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
Descripción general
Descripción
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione, also known as FN1, is a novel small molecule compound with potential applications in the field of drug discovery. FN1 is a thiosemicarbazone derivative that has been shown to exhibit promising pharmacological properties in various preclinical studies.
Mecanismo De Acción
The mechanism of action of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in disease progression. In cancer cells, this compound has been shown to induce apoptosis by activating the p53 pathway and inhibiting the NF-κB pathway. In infectious diseases, this compound has been shown to inhibit the growth of pathogens by disrupting their metabolic pathways. In neurological disorders, this compound has been shown to protect neurons by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In infectious diseases, this compound has been shown to inhibit the growth of pathogens and reduce inflammation. In neurological disorders, this compound has been shown to protect neurons and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound also has some limitations, including its relatively low potency and selectivity for certain cellular pathways. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione. One potential direction is to optimize the synthesis of this compound to improve its purity and yield. Another direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease models.
Aplicaciones Científicas De Investigación
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione has been studied for its potential applications in various disease models, including cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been studied for its potential use as an anti-malarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum in vitro. Additionally, this compound has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[5-(4-chloro-2-nitrophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-2-5-17(6-3-15)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)18-7-4-16(23)14-19(18)26(27)28/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURKNZLUSKAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



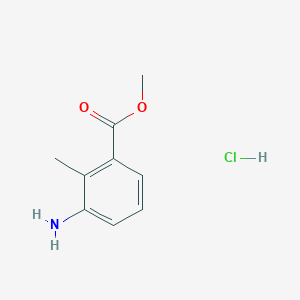
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B3406745.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B3406746.png)
![methyl 2-[(6-hydroxy-3-methyl-7-octyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B3406750.png)

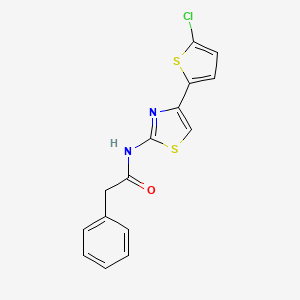
![3-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3406780.png)
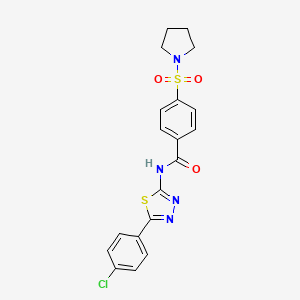
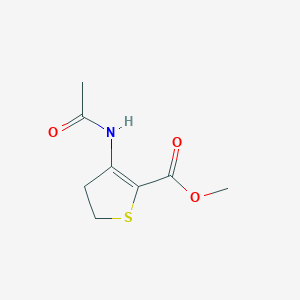
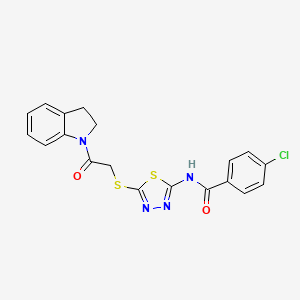
![1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3406804.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3406815.png)
![N-(2,6-diethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3406831.png)